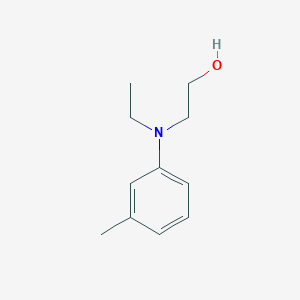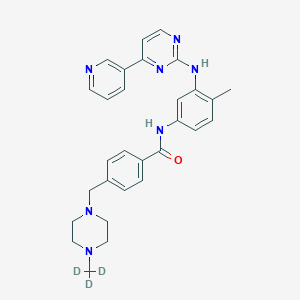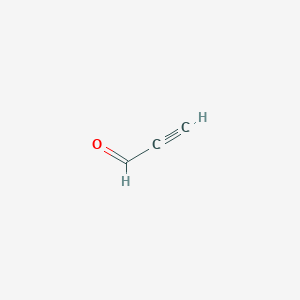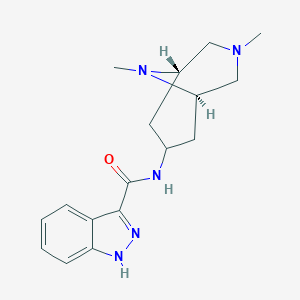
Indisétrone
Vue d'ensemble
Description
L’indisétron est un composé principalement utilisé pour la prophylaxie des nausées et vomissements induits par la chimiothérapie. Il a été approuvé par l’Agence japonaise des produits pharmaceutiques et des dispositifs médicaux en 2004. L’indisétron fonctionne comme un antagoniste dual des récepteurs de la sérotonine 5-HT3 et 5-HT4 .
Applications De Recherche Scientifique
Indisetron has a wide range of scientific research applications:
Chemistry: Indisetron is used as a model compound in the study of indazole derivatives and their chemical properties.
Biology: It is used in research to understand the role of serotonin receptors in biological systems.
Medicine: Indisetron is primarily used in the medical field to prevent nausea and vomiting caused by chemotherapy.
Mécanisme D'action
L’indisétron exerce ses effets en antagonisant les récepteurs de la sérotonine, en particulier les récepteurs 5-HT3 et 5-HT4. En bloquant ces récepteurs, l’indisétron empêche la liaison de la sérotonine, qui est responsable du déclenchement des nausées et des vomissements. Ce mécanisme implique l’inhibition des voies de signalisation induites par la sérotonine dans le système nerveux central et le tractus gastro-intestinal .
Analyse Biochimique
Biochemical Properties
Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, Indisetron prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.
Cellular Effects
Indisetron affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .
Molecular Mechanism
At the molecular level, Indisetron exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, Indisetron may influence gene expression by altering the activity of transcription factors associated with these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indisetron have been observed to change over time. The stability and degradation of Indisetron can impact its long-term effects on cellular function. Studies have shown that Indisetron remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to Indisetron has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.
Dosage Effects in Animal Models
The effects of Indisetron vary with different dosages in animal models. At lower doses, Indisetron effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Indisetron is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, Indisetron indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, Indisetron is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Indisetron’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.
Subcellular Localization
Indisetron’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence Indisetron’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.
Méthodes De Préparation
La synthèse de l’indisétron implique la formation de sa structure centrale, qui comprend un squelette d’indazole. La voie de synthèse implique généralement la réaction du 3,9-diméthyl-3,9-diazabicyclo[3.3.1]nonane avec le 1H-indazole-3-carboxamide dans des conditions spécifiques pour produire de l’indisétron . Les méthodes de production industrielle impliquent souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris le contrôle de la température, de la pression et l’utilisation de catalyseurs.
Analyse Des Réactions Chimiques
L’indisétron subit diverses réactions chimiques, notamment :
Oxydation : L’indisétron peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette d’indazole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
L’indisétron a une large gamme d’applications de recherche scientifique :
Chimie : L’indisétron est utilisé comme composé modèle dans l’étude des dérivés de l’indazole et de leurs propriétés chimiques.
Biologie : Il est utilisé en recherche pour comprendre le rôle des récepteurs de la sérotonine dans les systèmes biologiques.
Médecine : L’indisétron est principalement utilisé dans le domaine médical pour prévenir les nausées et vomissements causés par la chimiothérapie.
Comparaison Avec Des Composés Similaires
L’indisétron est similaire à d’autres antagonistes des récepteurs de la sérotonine tels que le granisétron et l’ondansétron. L’indisétron est unique par son action antagoniste double sur les récepteurs 5-HT3 et 5-HT4, tandis que le granisétron et l’ondansétron ciblent principalement uniquement le récepteur 5-HT3 . Cette action double peut fournir un spectre d’efficacité plus large dans la prévention des nausées et des vomissements.
Composés similaires
- Granisétron
- Ondansétron
- Tropisétron
L’antagonisme unique des deux récepteurs de l’indisétron le distingue de ces composés similaires, offrant potentiellement des avantages thérapeutiques améliorés dans certains scénarios cliniques .
Propriétés
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNVDILNTUWNS-YHWZYXNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318343 | |
| Record name | Indisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141549-75-9 | |
| Record name | Indisetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)
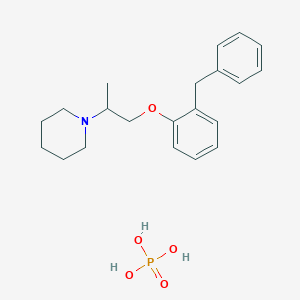
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
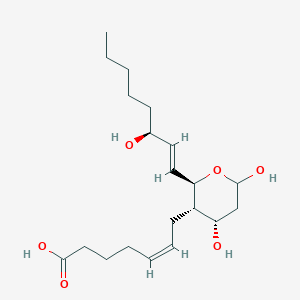
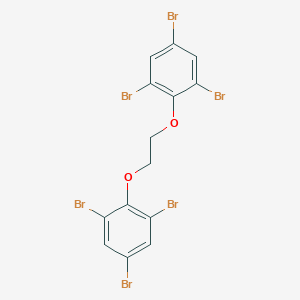
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
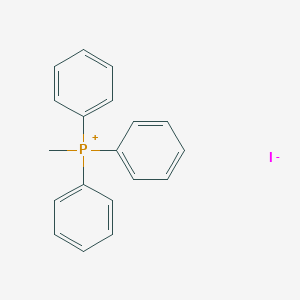
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
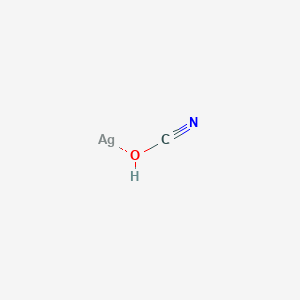
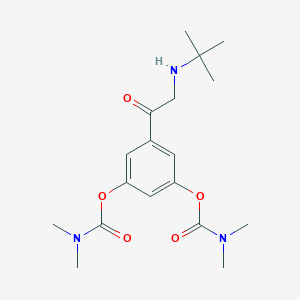
![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)
